KAL-21404358 Binds the P110 Site with KD = 88 μM, Distinct from Switch-II and Nucleotide Pocket Binders
KAL-21404358 binds GppNHp-bound (active state) K-RasG12D with a KD of 88 ± 1 μM, as measured by microscale thermophoresis (MST) [1]. In contrast, GDP-bound (inactive state) K-RasG12D exhibits a weaker KD of 146 ± 2 μM, indicating preferential binding to the active conformation [1]. This binding mode is mechanistically distinct from switch-II pocket inhibitors like MRTX1133 (KD ~0.2 nM by SPR [3]) and nucleotide-competitive cyclic peptides like KRpep-2d (KD = 8.9 nM [4]), which engage entirely different protein surfaces. The P110 site is structurally unique and was identified via computational solvent mapping; KAL-21404358 remains the only commercially available probe for this pocket [2].
| Evidence Dimension | Binding affinity (KD) to K-RasG12D |
|---|---|
| Target Compound Data | KD = 88 ± 1 μM (GppNHp-bound); KD = 146 ± 2 μM (GDP-bound) |
| Comparator Or Baseline | MRTX1133: KD ~0.2 nM (SPR, active state) [3]; KRpep-2d: KD = 8.9 nM [4]; TH-Z816: IC50 = 14 μM (functional assay, not direct binding) |
| Quantified Difference | KAL-21404358 is 440,000-fold weaker than MRTX1133 in binding affinity and 10,000-fold weaker than KRpep-2d, confirming its role as a low-affinity probe rather than a therapeutic candidate. |
| Conditions | MST assay with purified recombinant K-RasG12D protein loaded with GppNHp (GTP analog) or GDP; temperature: 25°C; buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 0.05% Tween-20 [1]. |
Why This Matters
Users requiring a P110-site probe for target engagement or mechanistic studies must select KAL-21404358; using a high-affinity switch-II binder would answer a different experimental question and potentially confound data interpretation.
- [1] Feng H, Zhang Y, et al. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site. Biochemistry. 2019;58(21):2542-2554. Figure 2A-B. View Source
- [2] Feng H, Zhang Y, et al. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site. Biochemistry. 2019;58(21):2542-2554. View Source
- [3] Wang X, Allen S, et al. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor. J Med Chem. 2022;65(4):3123-3141. doi:10.1021/acs.jmedchem.1c01688. View Source
- [4] Sogabe S, Kamada Y, et al. K-Ras(G12D)-selective inhibitory peptides generated by random peptide T7 phage display technology. Biochem Biophys Res Commun. 2017;484(3):605-611. doi:10.1016/j.bbrc.2017.01.147. View Source
